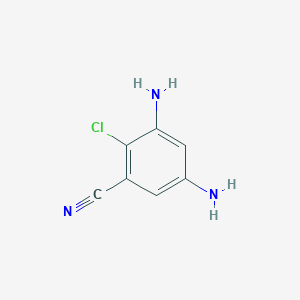
2-Chloro-3,5-diaminobenzonitrile
Cat. No. B8502625
M. Wt: 167.59 g/mol
InChI Key: JNRZRTXBIBNNFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04159278
Procedure details


To a solution of 19- gm. (0.86 mole) of stannous chloride dihydrate in 475 ml. of concentrated hydrochloric acid is added 27.5 gm. (0.12 mole) of 2-chloro-3,5-dinitrobenzonitrile. The temperature rises to 84° and a solution occurs. The mixture is allowed to cool to room temperature, placed in an ice-bath, cooled to 0° and a cold 50% sodium hydroxide solution is added, with cooling, until the mixture is strongly basic. The gelatinous precipitate is removed by filtration. The precipitate is washed thoroughly (4 times) with portions of ethyl acetate. The combined ethyl acetate washes are used to extract the aqueous filtrate. The combined ethyl acetate extracts are dried over anhydrous MgSO4 and the solvent removed by distillation. The residue is recrystallized for ethanol. There is obtained 11.30 gm. (56%) of colorless needles melting at 181°-82°.
[Compound]
Name
stannous chloride dihydrate
Quantity
0.86 mol
Type
reactant
Reaction Step One




[Compound]
Name
colorless needles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers


|
REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[C:10]([N+:11]([O-])=O)=[CH:9][C:8]([N+:14]([O-])=O)=[CH:7][C:4]=1[C:5]#[N:6].[OH-].[Na+]>>[Cl:2][C:3]1[C:10]([NH2:11])=[CH:9][C:8]([NH2:14])=[CH:7][C:4]=1[C:5]#[N:6] |f:2.3|
|
Inputs


Step One
[Compound]
|
Name
|
stannous chloride dihydrate
|
|
Quantity
|
0.86 mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0.12 mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C#N)C=C(C=C1[N+](=O)[O-])[N+](=O)[O-]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
[Compound]
|
Name
|
colorless needles
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rises to 84°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
placed in an ice-bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0°
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling, until the mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The gelatinous precipitate is removed by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
The precipitate is washed thoroughly (4 times) with portions of ethyl acetate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
to extract the aqueous filtrate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined ethyl acetate extracts are dried over anhydrous MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed by distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is recrystallized for ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
There is obtained 11.30 gm
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=C(C#N)C=C(C=C1N)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
